2-[(Phenylsulfanyl)methyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
2-(Phenylsulfanyl)methylbenzofuro[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the benzofuro[3,2-d]pyrimidine family. These compounds are known for their diverse biological activities, including anti-inflammatory, antiviral, analgesic, antiproliferative, and antimicrobial properties . The unique structure of this compound makes it a valuable candidate for drug discovery and development.
Preparation Methods
The synthesis of 2-(Phenylsulfanyl)methylbenzofuro[3,2-d]pyrimidin-4(3H)-one involves several steps. One common method is the aza-Wittig reaction of iminophosphoranes with n-butyl isocyanate at 40–50°C to give carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to produce the desired compound in satisfactory yields . The reaction conditions typically involve the use of a catalytic amount of sodium ethoxide or potassium carbonate (K2CO3).
Chemical Reactions Analysis
2-(Phenylsulfanyl)methylbenzofuro[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or halogenated aliphatic esters.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(Phenylsulfanyl)methylbenzofuro[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Phenylsulfanyl)methylbenzofuro[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting key enzymes and signaling pathways involved in inflammation and tumor growth . Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
2-(Phenylsulfanyl)methylbenzofuro[3,2-d]pyrimidin-4(3H)-one can be compared with other similar compounds, such as:
2-alkylthio-benzofuro[3,2-d]pyrimidin-4(3H)-ones: These compounds also exhibit analgesic and antitumor activities.
1-aryl-2-alkylthio-benzofuro[3,2-d]-1,2,4-triazolo[1,5-a]pyrimidin-5(1H)-ones: These compounds have shown potential as lead molecules for developing novel analgesic and antitumor drugs.
The uniqueness of 2-(Phenylsulfanyl)methylbenzofuro[3,2-d]pyrimidin-4(3H)-one lies in its specific structure and the diverse range of biological activities it exhibits.
Properties
Molecular Formula |
C17H12N2O2S |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-(phenylsulfanylmethyl)-3H-[1]benzofuro[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H12N2O2S/c20-17-16-15(12-8-4-5-9-13(12)21-16)18-14(19-17)10-22-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,19,20) |
InChI Key |
PFQMXNNDPXEPEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=NC3=C(C(=O)N2)OC4=CC=CC=C43 |
solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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